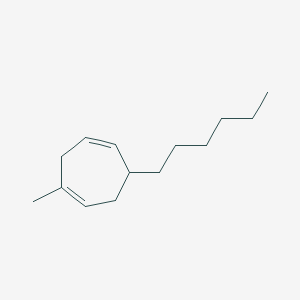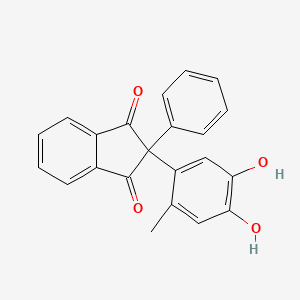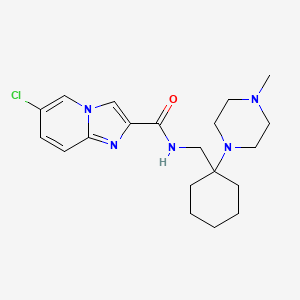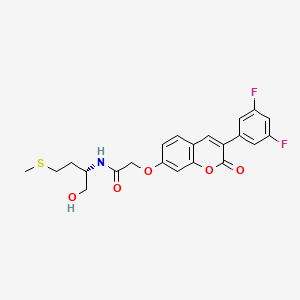
C22H21F2NO5S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H21F2NO5S Ocfentanil . It is a synthetic opioid analgesic that is structurally related to fentanyl. Ocfentanil is known for its potent analgesic properties and is used in medical settings for pain management. It is a part of the piperidine class of synthetic opioids and has been studied for its potential use in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ocfentanil involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
- This intermediate is then subjected to a reductive amination process using sodium triacetoxyborohydride .
- The resulting compound is then reacted with 2-methoxyacetyl chloride to form Ocfentanil.
N-Phenethyl-4-piperidone: is reacted with to form an intermediate.
Industrial Production Methods
Industrial production of Ocfentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as and .
Analyse Des Réactions Chimiques
Types of Reactions
Ocfentanil undergoes various chemical reactions, including:
Oxidation: Ocfentanil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Ocfentanil to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
N-oxides: from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Ocfentanil has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control.
Mécanisme D'action
Ocfentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in analgesia and sedation. The molecular targets involved include the mu-opioid receptor and downstream signaling pathways such as the adenylate cyclase pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: Structurally similar but with different pharmacokinetic properties.
Sufentanil: Another potent opioid with a similar mechanism of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Ocfentanil is unique due to its specific binding affinity and potency. It has a higher binding affinity for the mu-opioid receptor compared to fentanyl, making it more potent. Additionally, its chemical structure allows for modifications that can enhance its therapeutic properties and reduce side effects.
Propriétés
Formule moléculaire |
C22H21F2NO5S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C22H21F2NO5S/c1-31-5-4-17(11-26)25-21(27)12-29-18-3-2-13-8-19(22(28)30-20(13)10-18)14-6-15(23)9-16(24)7-14/h2-3,6-10,17,26H,4-5,11-12H2,1H3,(H,25,27)/t17-/m0/s1 |
Clé InChI |
KIPVEASHXUXLDA-KRWDZBQOSA-N |
SMILES isomérique |
CSCC[C@@H](CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
SMILES canonique |
CSCCC(CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


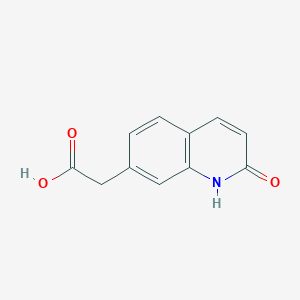
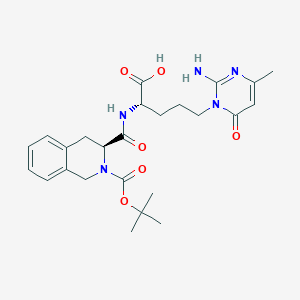

![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

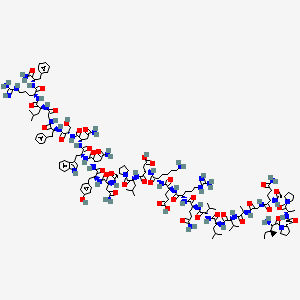
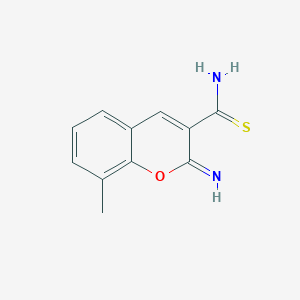

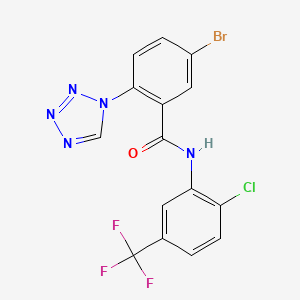
![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
